2-Chloro-6-nitroquinazolin-4(1H)-one
Overview
Description
2-Chloro-6-nitroquinazolin-4(1H)-one is a chemical compound with the molecular formula C8H4ClN3O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-nitroquinazolin-4(1H)-one involves the reaction of 6-nitroquinazolin-4-ol with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours until the reaction is complete . Another method involves the use of phosphorus oxychloride as a chlorinating agent, where 6-nitroquinazolin-4-ol is refluxed with phosphorus oxychloride at 105°C for three hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of efficient catalysts and solvents is also crucial in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions. Metal hydrides like lithium aluminum hydride (LiAlH4) can also be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted quinazolinones depending on the nucleophile used.
Reduction: The major product is 2-chloro-6-aminoquinazolin-4(1H)-one.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Chloro-6-nitroquinazolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and enzyme inhibitors.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and signal transduction.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitroquinazolin-4-amine: This compound is structurally similar but has an amine group instead of a hydroxyl group at the 4-position.
4-Chloro-6-nitroquinazoline: This compound lacks the hydroxyl group at the 4-position and is used as an intermediate in various chemical syntheses.
8-Bromo-2-chloro-6-nitroquinazolin-4-amine: This compound has a bromine atom at the 8-position, which can influence its reactivity and applications.
Uniqueness
2-Chloro-6-nitroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. Its ability to inhibit enzymes and modulate biological pathways also makes it valuable in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-6-nitro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRXYMXBVELPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513574 | |
Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80195-33-1 | |
Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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